molecular formula C26H28N4O2 B2819378 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide CAS No. 955485-87-7

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide

Cat. No.: B2819378
CAS No.: 955485-87-7
M. Wt: 428.536
InChI Key: PACAABYYDRDDQR-UHFFFAOYSA-N
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Description

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide is a complex organic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with aldehydes. For 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide, a similar approach can be employed. The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The structure of the obtained compounds is usually confirmed by techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions. The process is optimized for high yield and efficiency, ensuring that the final product meets the required purity standards. The use of continuous flow reactors and automated systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage mediated by peroxide . This interaction can disrupt cellular processes, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Albendazole: Used as an anthelmintic.

    Bendamustine: Used in chemotherapy.

    Omeprazole: Used as a proton pump inhibitor.

    Pimonbendane: Used in veterinary medicine.

Uniqueness

What sets 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(prop-2-en-1-yl)acetamide apart is its unique structure, which combines a benzimidazole core with a pyrrolidine ring. This unique combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-14-28(15-4-2)25(32)19-30-23-13-9-8-12-22(23)27-26(30)21-16-24(31)29(18-21)17-20-10-6-5-7-11-20/h3-13,21H,1-2,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACAABYYDRDDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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